Peliglitazar racemate
CAS No.: 331744-72-0
Cat. No.: VC0007219
Molecular Formula: C₃₀H₃₀N₂O₇
Molecular Weight: 530.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 331744-72-0 |
---|---|
Molecular Formula | C₃₀H₃₀N₂O₇ |
Molecular Weight | 530.6 g/mol |
IUPAC Name | 2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid |
Standard InChI | InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34) |
Standard InChI Key | CUADMYMMZWFUCY-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Chemical Profile and Structural Characteristics
Peliglitazar racemate (CAS: 331744-72-0) is a 1:1 mixture of the two enantiomers of Peliglitazar, a thiazolidinedione derivative. The molecular formula is C₃₀H₃₀N₂O₇, with a molecular weight of 530.57 g/mol . The compound’s structure includes a central thiazolidinedione moiety, a hallmark of PPARγ agonists, coupled with a phenoxyacetic acid group that confers PPARα activity (Fig. 1).
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₀N₂O₇ |
Molecular Weight | 530.57 g/mol |
CAS Number | 331744-72-0 |
Storage Conditions | -20°C, airtight, dry |
The racemic form’s physical properties, such as melting point and solubility, differ from those of its individual enantiomers due to intermolecular interactions in the crystal lattice . For instance, racemic compounds often exhibit higher melting points than their enantiomers, a phenomenon observed in analogous PPAR modulators like dexclamol hydrochloride .
Pharmacological Activity and Mechanism of Action
Peliglitazar racemate functions as a dual PPARα/γ activator, binding to both receptor subtypes to modulate gene expression involved in lipid metabolism and insulin sensitization. PPARα activation enhances fatty acid oxidation in the liver, while PPARγ activation promotes adipocyte differentiation and glucose uptake . Unlike selective agonists such as pemafibrate (PPARα-specific, EC50 = 1 nM) or pioglitazone (PPARγ-specific, EC50 = 0.93 μM), Peliglitazar’s dual activity offers synergistic metabolic benefits .
Pharmacokinetics and Metabolism
A phase 1 study involving 10 healthy males revealed Peliglitazar’s pharmacokinetic profile after a single 10-mg oral dose :
Parameter | Value |
---|---|
Cₘₐₓ | ~1 hour post-dose |
t₁/₂ | ~3.5 hours |
Feces Excretion | 94% (without bile collection) |
Biliary Excretion | 24% (with bile collection) |
The drug is rapidly absorbed, with peak plasma concentrations achieved within 1 hour. The major circulating species are the parent compound and its 1-O-β-acyl-glucuronide conjugate, which account for >80% of plasma metabolites . Biliary excretion predominates, with glucuronides hydrolyzed in the intestines to release Peliglitazar and oxidative metabolites (e.g., M14, M15) before fecal elimination .
Racemic Composition and Formulation Challenges
As a racemic compound, Peliglitazar racemate exists as a homogeneous crystalline phase with distinct physicochemical properties. Key considerations include:
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Solubility: Racemates often exhibit lower aqueous solubility than individual enantiomers. For example, racemic ibuprofen is twice as soluble at eutectic points compared to its pure enantiomers .
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Stability: The 1:1 enantiomeric ratio must be maintained during storage to prevent chiral inversion, necessitating stringent conditions (-20°C, airtight) .
Phase diagrams of analogous compounds (e.g., bevantolol) demonstrate that racemic mixtures may form solid solutions, altering dissolution rates and bioavailability . These factors underscore the importance of enantiomeric characterization in formulation development.
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